molecular formula C9H6F2N2O2 B2396781 1-(difluoromethyl)-5-nitro-1H-indole CAS No. 1770141-59-7

1-(difluoromethyl)-5-nitro-1H-indole

Cat. No.: B2396781
CAS No.: 1770141-59-7
M. Wt: 212.156
InChI Key: IQZYIGSIIILMET-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-5-nitro-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethyl group (-CF₂H) and a nitro group (-NO₂) attached to the indole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-5-nitro-1H-indole typically involves the introduction of the difluoromethyl group and the nitro group onto the indole ring. One common method is the difluoromethylation of indole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure efficient and scalable synthesis. The use of metal catalysts, such as copper or nickel, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-5-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-5-nitro-1H-indole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact with biological membranes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

    1-(Trifluoromethyl)-5-nitro-1H-indole: Similar structure but with a trifluoromethyl group (-CF₃) instead of a difluoromethyl group.

    1-(Difluoromethyl)-2-nitro-1H-indole: Similar structure but with the nitro group at the 2-position instead of the 5-position.

Uniqueness: 1-(Difluoromethyl)-5-nitro-1H-indole is unique due to the specific positioning of the difluoromethyl and nitro groups on the indole ring, which imparts distinct chemical and biological properties. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, making it a valuable moiety in medicinal chemistry .

Properties

IUPAC Name

1-(difluoromethyl)-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-5-7(13(14)15)1-2-8(6)12/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZYIGSIIILMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C(F)F)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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